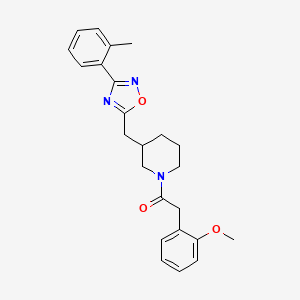
2-(2-Methoxyphenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-Methoxyphenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS Number: 1705439-67-3) is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H28N4O2, with a molecular weight of 405.5 g/mol . Its structure features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold often exhibit a broad spectrum of biological activities including:
- Antimicrobial
- Antitumor
- Anti-inflammatory
- Antioxidant
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, derivatives with similar structures have shown significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antitumor Activity
The oxadiazole derivatives have also been explored for their anticancer properties. A review summarized that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell signaling pathways.
- Receptor Binding : It may act as an antagonist or agonist at various receptors, affecting cellular responses.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest a role in reducing oxidative stress within cells.
Study 1: Antimicrobial Evaluation
A study focusing on the antimicrobial effects of oxadiazole derivatives demonstrated that compounds structurally related to the target compound displayed significant bactericidal effects. The study utilized time-kill assays to confirm these findings, indicating that the compound could effectively reduce bacterial load in vitro .
Study 2: Anticancer Potential
Another investigation into the anticancer properties of oxadiazole derivatives revealed that they could induce cell cycle arrest in cancer cell lines. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .
Data Summary Table
科学研究应用
Neuropharmacology
Research indicates that compounds with similar structural motifs to 2-(2-Methoxyphenyl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone have shown promise in treating various central nervous system (CNS) disorders. The piperidine ring is known for its role in modulating neurotransmitter systems, which may lead to therapeutic effects in conditions such as depression and anxiety disorders.
Anticancer Research
The oxadiazole moiety present in the compound has been linked to anticancer activity. Studies have shown that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This suggests that this compound could be explored for its potential use in oncology.
Metabolic Disorders
Given its structural characteristics, this compound may also be investigated for its effects on metabolic pathways. Compounds with similar piperidine structures have been evaluated for their ability to modulate insulin sensitivity and lipid metabolism, potentially offering therapeutic avenues for type 2 diabetes and obesity.
Table: Summary of Research Findings on Related Compounds
属性
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-17-8-3-5-11-20(17)24-25-22(30-26-24)14-18-9-7-13-27(16-18)23(28)15-19-10-4-6-12-21(19)29-2/h3-6,8,10-12,18H,7,9,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQSUMIYJDDWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













